molecular formula C25H22N2O4 B2356672 3-(4-methoxyphenyl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005266-46-5

3-(4-methoxyphenyl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No. B2356672
CAS RN: 1005266-46-5
M. Wt: 414.461
InChI Key: KKYZGWYOTCYEST-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C25H22N2O4 and its molecular weight is 414.461. The purity is usually 95%.
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Scientific Research Applications

Photophysical Properties and Potential Applications

A series of symmetrically substituted diketopyrrolopyrrole derivatives, including molecules similar to the one , have been synthesized and characterized for their photophysical properties. These derivatives exhibit a red-shift in maximum absorption and emission bands correlating with the electron-donating strength of substituents, suggesting potential applications in organic optoelectronic materials and biological systems due to increased water solubility. Such compounds could serve as acid-base indicators based on their optical properties under alkaline conditions, highlighting their utility in diverse scientific and technological fields (Zhang et al., 2014).

Electron Transport Layer in Polymer Solar Cells

In the realm of renewable energy, a novel alcohol-soluble n-type conjugated polyelectrolyte based on diketopyrrolopyrrole (DPP) backbone was synthesized for use as an electron transport layer in inverted polymer solar cells. Due to the electron-deficient nature and planar structure of the DPP backbone, this material demonstrates high conductivity and electron mobility, significantly enhancing the power conversion efficiency of the devices. This application underscores the importance of such derivatives in advancing solar energy technologies (Hu et al., 2015).

Corrosion Inhibition

Research on imidazole derivatives, closely related in structure to the compound , has revealed their effectiveness as corrosion inhibitors for steel in corrosive environments. These compounds show promising results in protecting metal surfaces from acid attack through physical and chemical adsorption, which could be beneficial in industries where metal corrosion is a concern, such as in petroleum refining and construction (Singh et al., 2017).

Fungicidal Activity

Derivatives containing the pyrrolidine-2,4-dione moiety have shown visible fungicidal activity against various plant pathogens. The synthesis of β-methoxyacrylate derivatives incorporating the pyrrolidine-2,4-dione structure has led to compounds that could potentially be developed into new fungicides, indicating the agricultural applications of such chemicals in controlling plant diseases (Guihua et al., 2014).

Anti-Cancer Therapeutics

Exploration into the synthesis and biological evaluation of pyrrole derivatives for their potential as anti-cancer therapeutics has provided insight into their mechanisms of action and safety. Specific pyrrole derivatives have been synthesized as inhibitors of protein kinases, including EGFR and VEGFR, which are critical in cancer progression. These studies highlight the therapeutic potential of pyrrole derivatives in cancer treatment, offering hope for novel anti-cancer drugs with competitive inhibition against key cancer-related enzymes (Kuznietsova et al., 2019).

properties

IUPAC Name

3-(4-methoxyphenyl)-5-(3-methylphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4/c1-16-7-6-10-19(15-16)26-24(28)21-22(17-11-13-20(30-2)14-12-17)27(31-23(21)25(26)29)18-8-4-3-5-9-18/h3-15,21-23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYZGWYOTCYEST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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